molecular formula C15H30O2 B8660964 (2-Methoxyethoxy)cyclododecane CAS No. 77923-28-5

(2-Methoxyethoxy)cyclododecane

Cat. No. B8660964
CAS RN: 77923-28-5
M. Wt: 242.40 g/mol
InChI Key: ZVBSFYUMDOTFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethoxy)cyclododecane is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxyethoxy)cyclododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyethoxy)cyclododecane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77923-28-5

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2-methoxyethoxycyclododecane

InChI

InChI=1S/C15H30O2/c1-16-13-14-17-15-11-9-7-5-3-2-4-6-8-10-12-15/h15H,2-14H2,1H3

InChI Key

ZVBSFYUMDOTFAC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCCCCCCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
OCCOC1CCCCCCCCCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

25 g of sodium amide was introduced into 150 ml of xylene and heated to boiling under agitation. Within one hour, 114 g (0.5 mol) of 2-hydroxyethyl-cyclododecyl-ether, dissolved in 750 ml of xylene, was allowed to drip into the boiling suspension. To complete the alcoholate formation, the mixture was heated under reflux for another two hours. Thereafter 44 g (0.35 mol) of dimethyl sulfate was added dropwise and the reaction mixture heated under reflux for another four hours. Then, the reaction mixture was poured into a mixture of ice and 35 g of sodium hydroxide. The organic phase was washed with water, dried over Na2SO4, and then fractionated.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-hydroxyethyl-cyclododecyl-ether
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44 g
Type
reactant
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.